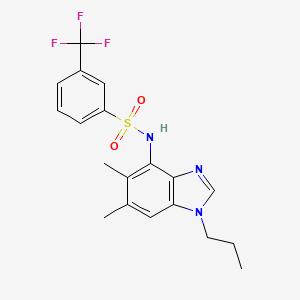

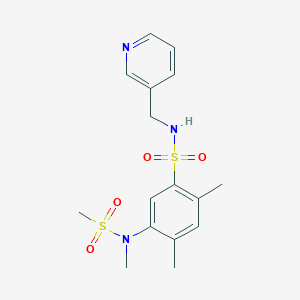

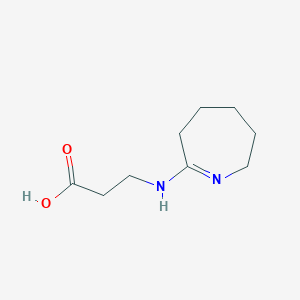

![molecular formula C15H16N4O4S B2551590 5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide CAS No. 2034545-43-0](/img/structure/B2551590.png)

5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heterocyclic derivatives related to the compound of interest involves the reaction of cyclopropane dicarboxylic acid with various reagents to form thiadiazole and triazole moieties. Specifically, the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide and phosphorous oxychloride yields 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. Additionally, cyclopropane dicarboxylic acid thiosemicarbazide can be converted into 1,1-bis(3-thio-4H-1,2,4-triazol-5-yl) cyclopropane through ring closure in an alkaline medium. These core structures can then be further derivatized to produce a variety of compounds .

Molecular Structure Analysis

The molecular structure of the compound is not directly discussed in the provided papers. However, the synthesis of related compounds suggests that the cyclopropane core can be functionalized with various heterocyclic moieties, such as thiadiazoles and triazoles. These modifications likely influence the electronic and steric properties of the molecule, which could be extrapolated to the compound of interest .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds do not require additional catalyst

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

This compound belongs to a class of molecules that have been studied for their potential in medicinal chemistry, particularly in the design of novel therapeutic agents. For example, compounds with structural similarities have been synthesized and evaluated for their antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, displaying promising results at non-cytotoxic concentrations (Palkar et al., 2017). Another study focused on the synthesis and in vitro anticancer activity of 3,5-bis(indolyl)-1,2,4-thiadiazoles, highlighting the potential of these compounds in targeting human cancer cell lines (Kumar et al., 2011).

Organic Chemistry and Synthesis

The compound and its derivatives are also of interest in organic chemistry for the synthesis of complex molecules. Efficient synthetic routes have been developed for thiadiazole derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, a study reported the efficient preparation of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives, highlighting the simplicity and effectiveness of the synthesis process without requiring additional catalysts (Gao et al., 2013).

Pharmacology and Therapeutic Applications

In the field of pharmacology, research has been conducted on the development of bis-heterocyclic derivatives with antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. These studies contribute to the understanding of the pharmacological profiles of such compounds and their potential therapeutic applications (Kumar & Panwar, 2015).

Propriétés

IUPAC Name |

5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-18-12-6-5-10(7-13(12)19(2)24(18,21)22)16-15(20)11-8-14(23-17-11)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURKEOVBUTXBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=NOC(=C3)C4CC4)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

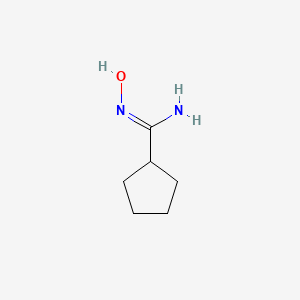

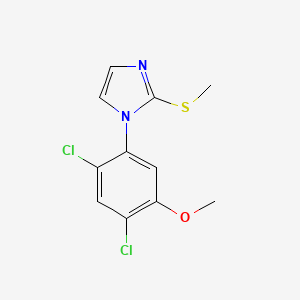

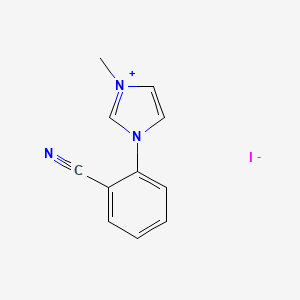

![1-(2-Methoxypyridin-4-yl)-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2551509.png)

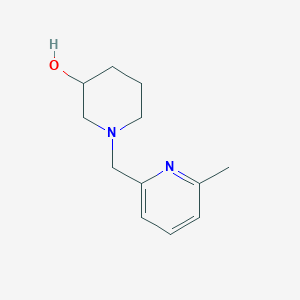

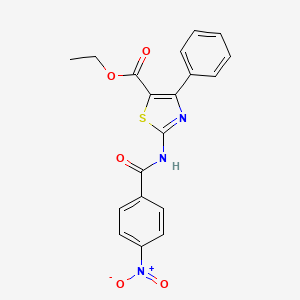

![1-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-ethylthiourea](/img/structure/B2551515.png)

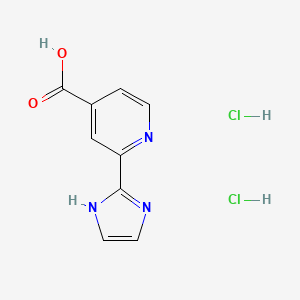

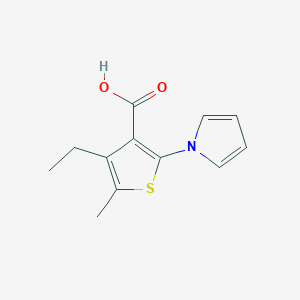

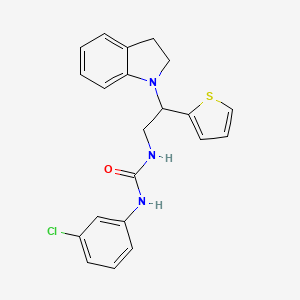

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2551516.png)